molecular formula C5H7ClN2O2 B575618 Methyl 1H-pyrazole-4-carboxylate hydrochloride CAS No. 181997-36-4

Methyl 1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B575618
CAS No.: 181997-36-4
M. Wt: 162.573
InChI Key: AOJLCZLZCNUMAS-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester derivative. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Methyl 1H-pyrazole-4-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific ester functional group, which imparts distinct reactivity and potential for derivatization. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 1H-pyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLCZLZCNUMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181997-36-4
Record name methyl 1H-pyrazole-4-carboxylate hydrochloride
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